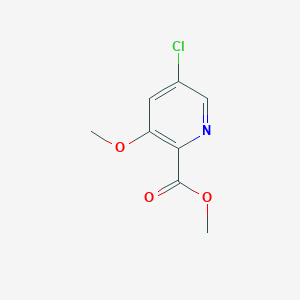

Methyl 5-chloro-3-methoxypicolinate

Description

Contextual Significance of Picolinate (B1231196) Esters in Organic and Medicinal Chemistry

Picolinate esters, derivatives of picolinic acid, represent a significant class of heterocyclic compounds that have garnered substantial attention in the fields of organic and medicinal chemistry. Picolinic acid and its isomers, nicotinic and isonicotinic acid, have historically been the foundation for a wide array of therapeutic agents. nih.gov The picolinate scaffold is a key structural motif in numerous biologically active molecules and serves as a versatile building block in the synthesis of complex chemical architectures. In medicinal chemistry, the pyridine (B92270) carboxylic acid framework is found in drugs developed for a range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov The coordination of chromium with picolinic acid to form chromium picolinate is utilized in nutritional supplements. drugbank.com The ester functional group within picolinate esters allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis. The reactivity of the ester can be modulated by the electronic properties of the pyridine ring, which in turn are influenced by the nature and position of its substituents. The hydrolysis of picolinate esters, for instance, can be catalyzed by metal ions, a process that has been a subject of detailed kinetic studies. acs.org This catalytic hydrolysis has implications for understanding enzymatic reactions and designing synthetic hydrolases. acs.org

Importance of Halogenation and Methoxylation in Pyridine Derivatives for Chemical Functionality

The introduction of halogen atoms and methoxy (B1213986) groups onto the pyridine ring is a powerful strategy for modulating the physicochemical and biological properties of pyridine derivatives. Halogenation, the process of introducing one or more halogen atoms, is a critical transformation in the development of pharmaceuticals and agrochemicals. nih.gov Halopyridines are key intermediates that allow for further chemical diversification through a variety of cross-coupling reactions. nih.gov However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh reaction conditions. nih.govyoutube.com The regioselectivity of halogenation is a significant consideration, with different positions on the ring being susceptible to substitution depending on the reaction conditions and the presence of other substituents. nih.govyoutube.com

Positioning of Methyl 5-chloro-3-methoxypicolinate within Contemporary Chemical Research

Methyl 5-chloro-3-methoxypicolinate is a substituted pyridine derivative that embodies the strategic functionalization discussed above. Its structure features a picolinate ester framework, a chloro substituent at the 5-position, and a methoxy group at the 3-position. This specific arrangement of functional groups makes it a molecule of interest in contemporary chemical research, particularly as a building block for more complex molecules. The presence of the chloro and methoxy groups on the pyridine ring modifies its electronic properties, influencing the reactivity of the ester and the potential for further functionalization of the ring itself. The chlorine atom, for example, provides a handle for cross-coupling reactions, while the methoxy group can influence the molecule's conformation and binding interactions. While specific research on Methyl 5-chloro-3-methoxypicolinate itself is not extensively documented in publicly available literature, its constituent parts and related structures are of significant interest. For instance, related bromo- and methyl-substituted picolinates are commercially available as building blocks. bldpharm.com

Overview of Research Trajectories for Related Picolinate Scaffolds

Research involving functionalized picolinate scaffolds is a dynamic and evolving area. nih.govnih.gov A major trajectory is the development of novel methodologies for the selective functionalization of the pyridine ring. This includes the development of new catalytic systems for C-H activation and cross-coupling reactions, allowing for the efficient and controlled introduction of a wide range of substituents. Another significant research direction is the incorporation of picolinate scaffolds into novel therapeutic agents. nih.gov The ability to systematically vary the substituents on the picolinate ring allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, picolinate-based ligands are being investigated for their applications in coordination chemistry and catalysis. The ability of the pyridine nitrogen and the ester or carboxylic acid group to chelate metal ions is a key feature that is being exploited in the design of new catalysts and materials. The development of functionalized scaffolds for applications in tissue engineering also represents an area where tailored organic molecules like picolinate derivatives could play a role. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 5-chloro-3-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

BQZBEUOKULIZET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Chloro 3 Methoxypicolinate

Strategies for Pyridine (B92270) Ring Functionalization and Derivatization

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, providing access to a wide array of compounds with applications in pharmaceuticals and materials science. researchgate.net The synthesis of polysubstituted pyridine derivatives often requires multi-step sequences.

Approaches Involving Modification of Existing Pyridine Derivatives

A common and effective strategy for synthesizing complex pyridine derivatives like methyl 5-chloro-3-methoxypicolinate is to start with a pre-existing, simpler pyridine compound and introduce the desired functional groups in a stepwise manner. This approach allows for controlled and regioselective modifications.

One potential pathway begins with a compound such as 5-chloro-3-methylpyridine-2-carboxylic acid. chemicalbook.com This precursor already contains the chloro group at the 5-position and a carboxylic acid group at the 2-position, which can be readily converted to the methyl ester. The synthesis of this precursor itself involves the hydrolysis of 5-chloro-3-methylpicolinonitrile. chemicalbook.com

Another versatile approach involves the Suzuki cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to generate a library of pyridine derivatives. mdpi.com While not a direct route to the target molecule, this methodology highlights the potential for functionalizing the pyridine ring at various positions. The modification of a 2-chloro-5-bromopyridine scaffold through selective reactions with organometallic reagents also provides a pathway to diverse pyridine-based structures. researchgate.net

The table below illustrates a synthetic transformation starting from a nitrile precursor.

| Starting Material | Reagents and Conditions | Product | Yield |

| 5-chloro-3-methylpicolinonitrile | 1. NaOH, EtOH, reflux | 5-chloro-3-methylpicolinic acid | 89% |

| 2. HCl |

Table 1: Synthesis of 5-chloro-3-methylpicolinic acid. chemicalbook.com

Selective Chlorination Techniques for Pyridine Systems

Achieving regioselective chlorination of the pyridine ring is a critical step in the synthesis of many targeted pyridine derivatives. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions.

Chlorination Reactions of Pyridine Precursors

The direct chlorination of pyridine often leads to a mixture of products. Therefore, indirect methods or the use of specific precursors are typically employed to achieve selectivity. For instance, starting with a pre-functionalized pyridine, such as an aminopyridine, can direct the chlorination to a specific position. A known process involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce the chlorine atom. A method for synthesizing 2-chloro-5-methyl pyridine from 2-amino-5-methylpyridine (B29535) involves dissolving the starting material in concentrated hydrochloric acid, followed by the addition of nitric acid and thionyl chloride. google.com

Another strategy involves the chlorination of a pyridine derivative that already possesses other substituents. For example, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be selectively chlorinated at the 3-position using chlorine gas at elevated pressure and temperature, with or without a ferric chloride catalyst. google.com

Recent advancements have focused on developing milder and more selective chlorination methods. One such method utilizes designed phosphine (B1218219) reagents to chlorinate a broad range of unactivated pyridines. nih.gov This technique has been shown to be effective for 3-substituted pyridines, leading to the corresponding chlorinated products. nih.gov

The following table summarizes a chlorination reaction of a pyridine derivative.

| Starting Material | Reagents and Conditions | Product |

| 2-amino-5-methylpyridine | conc. HCl, HCl (g), HNO₃, SOCl₂ | 2-chloro-5-methyl pyridine |

Table 2: Synthesis of 2-chloro-5-methyl pyridine. google.com

Mechanistic Considerations in Regioselective Chlorination

The regioselectivity of pyridine chlorination is influenced by both electronic and steric factors, as well as the reaction mechanism. In electrophilic aromatic substitution, the positions on the pyridine ring are not equally reactive. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions.

Recent studies have explored novel mechanisms for selective halogenation. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org In this method, the pyridine is temporarily transformed into a reactive Zincke imine intermediate, which then undergoes highly regioselective halogenation. chemrxiv.org Computational studies have indicated that the rate-determining step and the factors controlling selectivity can depend on the specific halogenating agent used. digitellinc.com For instance, in some cases, the C-halogen bond formation occurs via an SNAr pathway where phosphine elimination is the rate-determining step. nih.gov

Introduction of Methoxy (B1213986) Functionality

The introduction of a methoxy group onto the pyridine ring is another key transformation in the synthesis of methyl 5-chloro-3-methoxypicolinate.

Methoxylation via Etherification Reactions

The most common method for introducing a methoxy group is through a nucleophilic substitution reaction, specifically an etherification. This typically involves the reaction of a hydroxyl-substituted pyridine (a pyridinol) with a methylating agent in the presence of a base.

For example, 5-chloro-3-pyridinol can be reacted with a suitable methylating agent to yield 5-chloro-3-methoxypyridine. The reaction of 5-chloro-3-pyridinol with various amines in the presence of a strong base like n-butyllithium has been studied, demonstrating the reactivity of the pyridinol moiety. clockss.org While this study focused on amination, the principle of deprotonating the hydroxyl group to form a nucleophilic alkoxide is central to etherification. This alkoxide can then react with a methylating agent such as methyl iodide or dimethyl sulfate (B86663).

The table below outlines the general concept of a methoxylation reaction.

| Starting Material | General Reagents | General Product |

| 5-chloro-3-pyridinol | 1. Base (e.g., NaH) | 5-chloro-3-methoxypyridine |

| 2. Methylating agent (e.g., CH₃I) |

Table 3: General Methoxylation of a Pyridinol.

Synthesis from Hydroxylated Picolinate (B1231196) Intermediates

A common and effective route to methyl 5-chloro-3-methoxypicolinate involves the use of hydroxylated picolinate intermediates. This strategy leverages the reactivity of the hydroxyl group for subsequent methylation. The synthesis typically begins with a suitably substituted hydroxypicolinate, which then undergoes an O-methylation reaction to introduce the methoxy group at the 3-position.

The starting materials for this process can be synthesized through various methods, including the construction of the pyridine ring from acyclic precursors. The critical step is the selective methylation of the 3-hydroxy group. This is often achieved using a methylating agent such as dimethyl sulfate or a methyl halide in the presence of a base. The choice of base and reaction conditions is crucial to ensure high yields and prevent potential side reactions, such as N-methylation of the pyridine ring.

For instance, a general synthetic pathway could involve the following steps:

Synthesis of a 5-chloro-3-hydroxypicolinic acid derivative.

Esterification of the carboxylic acid to form the methyl picolinate.

Methylation of the 3-hydroxy group to yield the final product, methyl 5-chloro-3-methoxypicolinate.

Esterification Reactions for Picolinate Formation

The formation of the methyl ester is a pivotal step in the synthesis of methyl 5-chloro-3-methoxypicolinate. This transformation can be accomplished either before or after the introduction of the methoxy group.

The direct esterification of 5-chloro-3-methoxypicolinic acid is a straightforward method for obtaining the target compound. Several established methods for carboxylic acid esterification can be employed:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. youtube.comyoutube.com

DCC/DMAP Coupling : For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used. organic-chemistry.org This method is advantageous as it can suppress the formation of side products. organic-chemistry.org

Oxidative Esterification : An alternative approach involves the oxidative esterification of a corresponding alcohol. For example, a benzyl (B1604629) alcohol derivative can be oxidized in the presence of a palladium catalyst and oxygen in methanol, which acts as both the solvent and the reactant, to form the methyl ester. chemicalbook.com

These methods offer a range of options to suit different scales of production and substrate sensitivities.

Achieving high yield and purity in the synthesis of methyl 5-chloro-3-methoxypicolinate requires careful optimization of reaction conditions. Key parameters that are often adjusted include:

Catalyst Selection and Loading : The choice of catalyst, whether it's a strong acid for Fischer esterification or a coupling agent, significantly impacts the reaction rate and selectivity. The amount of catalyst used is also a critical factor.

Temperature and Reaction Time : These parameters are interdependent and need to be balanced to ensure complete conversion without promoting decomposition or side reactions. For instance, in flow chemistry systems, temperatures can be precisely controlled, sometimes exceeding the solvent's boiling point by using a back pressure regulator, to accelerate the reaction. mdpi.com

Solvent Choice : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. In some cases, the alcohol used for esterification can also serve as the solvent. chemicalbook.com

Reactant Concentration and Stoichiometry : The molar ratio of the reactants can influence the equilibrium of the reaction. Using an excess of the alcohol, for example, can drive the Fischer esterification towards the product side.

Work-up and Purification : After the reaction is complete, a proper work-up procedure is necessary to remove the catalyst and any unreacted starting materials. chemicalbook.com Purification is often achieved through techniques like column chromatography, distillation, or recrystallization to obtain the final product with the desired purity. organic-chemistry.orgchemicalbook.com

Bayesian optimization has been explored as a tool to efficiently find the optimal reaction conditions for similar picolinate syntheses, minimizing the number of experiments required. researchgate.net

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄) | Excess alcohol, heat | Inexpensive reagents, simple procedure | Requires strong acid, equilibrium reaction |

| DCC/DMAP Coupling | DCC, DMAP | Anhydrous solvent, room temp. | High yields, mild conditions, suppresses side products organic-chemistry.org | DCC is a known allergen, formation of dicyclohexylurea byproduct |

| Oxidative Esterification | Pd catalyst, O₂ | Methanol, heat | Can start from an alcohol precursor | Requires a specific precursor, catalyst can be expensive |

Green Chemistry Principles in the Synthesis of Picolinate Esters

The application of green chemistry principles to the synthesis of picolinate esters aims to reduce the environmental impact of the manufacturing process. nih.gov Key considerations include:

Waste Prevention : Designing synthetic routes that minimize the formation of byproducts is a core principle. nih.gov This can be achieved through the use of highly selective catalysts and optimizing reaction conditions.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives. skpharmteco.com The ideal scenario is to perform reactions in the absence of a solvent or in a recyclable one. core.ac.uk Water is an attractive solvent for some reactions. organic-chemistry.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. rsc.org Catalysts can be used in small amounts and can often be recycled and reused. chemicalbook.com Biocatalysts, such as immobilized enzymes, are also being explored for ester synthesis as they can operate under mild conditions and are biodegradable. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. rsc.org The use of continuous flow reactors can also improve energy efficiency and process safety. rsc.orgrsc.org

By incorporating these principles, the synthesis of methyl 5-chloro-3-methoxypicolinate can be made more sustainable and economically viable.

Challenges and Future Directions in Scalable Synthesis of Methyl 5-chloro-3-methoxypicolinate

The transition from laboratory-scale synthesis to large-scale industrial production of methyl 5-chloro-3-methoxypicolinate presents several challenges:

Cost of Starting Materials and Reagents : The economic feasibility of a synthetic route is heavily dependent on the cost of the raw materials and catalysts.

Process Safety and Hazard Management : Some reagents used in the synthesis can be hazardous, and processes may involve high temperatures or pressures, requiring careful engineering controls. rsc.org

Waste Management : The disposal of byproducts and waste streams must be handled in an environmentally responsible manner.

Yield and Purity at Scale : Maintaining high yields and purity on a large scale can be challenging due to issues with heat and mass transfer.

Future research in this area is likely to focus on:

Development of More Efficient and Selective Catalysts : This includes the design of novel heterogeneous catalysts that are easily separable and recyclable, as well as highly active biocatalysts.

Intensification of Processes using Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. mdpi.comrsc.orgrsc.org They allow for precise control over reaction parameters, leading to improved yields and purities.

Exploration of Alternative Synthetic Routes : The discovery of new synthetic pathways that are more atom-economical and utilize renewable feedstocks is an ongoing area of research.

Integration of Green Chemistry Principles : A continued focus on designing more sustainable processes will be crucial for the long-term viability of the production of methyl 5-chloro-3-methoxypicolinate. nih.gov

Compound Information

Chemical Reactivity and Derivatization of Methyl 5 Chloro 3 Methoxypicolinate

Electrophilic and Nucleophilic Aromatic Substitution on the Picolinate (B1231196) Core

The pyridine (B92270) ring of Methyl 5-chloro-3-methoxypicolinate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. libretexts.orgmasterorganicchemistry.com Reactions like nitration and sulfonation, which are common for benzene (B151609) derivatives, typically require harsh conditions and may lead to a mixture of products or no reaction at all. masterorganicchemistry.com The presence of the methoxy (B1213986) group at the 3-position and the chloro group at the 5-position further influences the regioselectivity of any potential electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reactivity is enhanced by the presence of the electron-withdrawing chloro substituent. nih.gov Nucleophiles can attack the ring, leading to the displacement of a leaving group, typically the chloride ion. The positions ortho and para to the activating nitro group are generally favored for nucleophilic attack in nitroarenes. libretexts.org In the case of Methyl 5-chloro-3-methoxypicolinate, the positions activated for nucleophilic attack are influenced by both the ring nitrogen and the substituents.

Reactions Involving the Ester Moiety

The methyl ester group of Methyl 5-chloro-3-methoxypicolinate is a key site for derivatization, allowing for the introduction of a variety of functional groups.

Hydrolysis and Transesterification Kinetics and Mechanisms

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. nii.ac.jpgoogle.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. masterorganicchemistry.com

Transesterification, the conversion of one ester to another, is also a common reaction. masterorganicchemistry.com This can be catalyzed by either acids or bases and is often driven to completion by using a large excess of the desired alcohol. masterorganicchemistry.comorganic-chemistry.org For example, reacting Methyl 5-chloro-3-methoxypicolinate with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 5-chloro-3-methoxypicolinate. The mechanism of transesterification is similar to that of hydrolysis, involving a tetrahedral intermediate. masterorganicchemistry.com

Amidation and Reduction Reactions of the Ester Group

The ester can be converted to an amide through reaction with an amine. nih.gov This amidation is often facilitated by heating or by using coupling agents. For instance, treatment with ammonia (B1221849) would yield 5-chloro-3-methoxypicolinamide, while reaction with a primary or secondary amine would give the corresponding N-substituted amide. nih.gov

Reduction of the ester group can lead to the corresponding primary alcohol, (5-chloro-3-methoxypyridin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Transformations at the Halogenated Position

The chloro substituent at the 5-position of the pyridine ring is a key handle for further functionalization, primarily through nucleophilic displacement and cross-coupling reactions.

Nucleophilic Displacement of the Chloro Substituent

The chlorine atom can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netmdpi.com The electron-deficient nature of the pyridine ring facilitates this process. mdpi.commdpi.com Common nucleophiles include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield Methyl 3,5-dimethoxypicolinate. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. nih.govnih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The chloro group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.govuwindsor.caresearchgate.net These reactions typically involve an organometallic reagent and a palladium catalyst.

Some of the most common cross-coupling reactions applicable to Methyl 5-chloro-3-methoxypicolinate include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound or introduce an alkyl or alkenyl group.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to introduce an alkynyl group.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, providing an alternative to direct nucleophilic substitution.

Reactivity of the Methoxy Group

The methoxy group at the C-3 position of the pyridine ring in Methyl 5-chloro-3-methoxypicolinate is a key site for chemical modification, primarily through demethylation to reveal a hydroxyl group, which can then be used in a variety of functional group interconversions.

Demethylation and Functional Group Interconversion

The cleavage of the methyl ether to yield the corresponding phenol, Methyl 5-chloro-3-hydroxypicolinate, is a critical transformation. This reaction is typically achieved using strong Lewis acids or nucleophilic reagents that can attack the methyl group.

Detailed Research Findings:

While specific studies on the demethylation of Methyl 5-chloro-3-methoxypicolinate are not extensively documented in publicly available literature, the demethylation of aryl methyl ethers is a well-established process in organic synthesis. Reagents commonly employed for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), and certain thiol-based systems. The choice of reagent and reaction conditions is crucial to avoid side reactions, such as hydrolysis of the methyl ester.

For instance, the use of boron tribromide in an inert solvent like dichloromethane (B109758) at low temperatures is a standard and effective method for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

| Reagent | Typical Conditions | Product | Anticipated Yield Range |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to 0 °C | Methyl 5-chloro-3-hydroxypicolinate | 70-95% |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Methyl 5-chloro-3-hydroxypicolinate | 60-85% |

| Methionine/Methanesulfonic Acid | Reflux | Methyl 5-chloro-3-hydroxypicolinate | 50-75% |

This table presents generally accepted conditions and expected outcomes for the demethylation of aryl methyl ethers, which are applicable to Methyl 5-chloro-3-methoxypicolinate based on established chemical principles.

Following demethylation, the resulting hydroxyl group can be further functionalized. For example, it can be alkylated to introduce different ether functionalities, acylated to form esters, or converted to a triflate for use in cross-coupling reactions.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization products. These transformations can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation and Quaternization Studies

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common strategy to modify the reactivity of the pyridine ring. The resulting N-oxide can activate the ring for nucleophilic substitution at the C-2 and C-6 positions and can also serve as a protecting group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Quaternization: The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen atom, which can influence the molecule's solubility and biological interactions.

Detailed Research Findings:

Direct experimental data on the N-oxidation and quaternization of Methyl 5-chloro-3-methoxypicolinate is scarce. However, the reactivity of substituted pyridines is well-understood. The electron-withdrawing nature of the chloro and methoxycarbonyl groups is expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for these reactions compared to unsubstituted pyridine.

| Reaction | Reagent | Typical Conditions | Product |

| N-Oxidation | m-CPBA | Dichloromethane (DCM), 0 °C to rt | Methyl 5-chloro-3-methoxy-1-oxido-picolinate |

| Quaternization | Methyl Iodide (CH₃I) | Acetonitrile (B52724) or DMF, rt or gentle heating | 1-Methyl-5-chloro-3-methoxy-picolinium iodide |

This table outlines plausible reaction conditions for the N-oxidation and quaternization of Methyl 5-chloro-3-methoxypicolinate based on known reactions of similar pyridine derivatives.

Development of Advanced Derivatization Strategies for Analog Generation

The functional handles present in Methyl 5-chloro-3-methoxypicolinate provide multiple avenues for the development of advanced derivatization strategies to generate a library of analogs. These strategies often involve leveraging the reactivity of the chloro substituent, the ester group, and the aromatic ring itself through cross-coupling reactions.

Detailed Research Findings:

A patent for perfluorinated 5,6-dihydro-4h-1,3-oxazin-2-amine (B3248252) compounds as beta-secretase inhibitors describes the use of Methyl 5-chloro-3-methoxypicolinate as a starting material. google.com In this synthetic sequence, the chloro group is likely displaced or utilized in a subsequent transformation, highlighting its utility as a leaving group for introducing new functionalities.

Advanced derivatization can be systematically explored:

Cross-Coupling Reactions: The chlorine atom at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino substituents.

| Coupling Reaction | Reagents | Typical Catalyst/Ligand | Product Type |

| Suzuki Coupling | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ or PdCl₂(dppf) | 5-Aryl-3-methoxypicolinate derivative |

| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOtBu) | Pd₂(dba)₃ / BINAP | 5-Amino-3-methoxypicolinate derivative |

| Sonogashira Coupling | Terminal alkyne, CuI, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂ | 5-Alkynyl-3-methoxypicolinate derivative |

This table illustrates potential cross-coupling reactions that can be employed to diversify the Methyl 5-chloro-3-methoxypicolinate scaffold.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form amides or different esters, respectively. This provides a straightforward method for introducing diversity at the C-2 position.

Nucleophilic Aromatic Substitution (SNA_r): While less common for chloropyridines unless activated by strong electron-withdrawing groups, under certain conditions, the chlorine atom could be displaced by strong nucleophiles.

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the Methyl 5-chloro-3-methoxypicolinate core, enabling the synthesis of a wide array of analogs for various applications, including pharmaceutical and materials science research.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5 Chloro 3 Methoxypicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure of a molecule. For a compound like Methyl 5-chloro-3-methoxypicolinate, a complete NMR analysis would involve several steps.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) would reveal the number of different types of hydrogen atoms in the molecule and their electronic environments. The chemical shifts would indicate the influence of nearby electronegative atoms, such as chlorine, oxygen, and the nitrogen in the pyridine (B92270) ring. Furthermore, spin-spin coupling patterns would provide information about the connectivity of adjacent, non-equivalent protons. For Methyl 5-chloro-3-methoxypicolinate, one would expect to observe distinct signals for the two aromatic protons on the pyridine ring and the protons of the two methyl groups (one from the methoxy (B1213986) group and one from the methyl ester). The coupling constant between the two aromatic protons would be crucial in confirming their relative positions. However, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the cited literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms and their chemical environments. docbrown.info For Methyl 5-chloro-3-methoxypicolinate, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule, unless there is an coincidental overlap of signals. docbrown.info The chemical shifts of the carbons in the pyridine ring would be influenced by the chloro, methoxy, and methyl ester substituents. The carbonyl carbon of the ester group would typically appear at a significantly downfield chemical shift. chemicalbook.com While general ranges for such carbons are known, precise, experimentally verified data for this specific molecule are absent from the scientific record.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, in this case, confirming the relationship between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbons in the pyridine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the pyridine ring bonded to the substituents.

A complete set of 2D NMR data would be invaluable for the definitive structural confirmation of Methyl 5-chloro-3-methoxypicolinate, but such data has not been published.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental composition. mdpi.com For Methyl 5-chloro-3-methoxypicolinate (C₈H₈ClNO₃), HRMS would be used to confirm this molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. The presence of chlorine would be identifiable by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). Specific HRMS data for this compound is not currently available in scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture and then provides mass spectra for each component. semanticscholar.orgresearchgate.net For a purified sample of Methyl 5-chloro-3-methoxypicolinate, GC-MS would serve to confirm its purity by showing a single major peak in the chromatogram. researchgate.net The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern that could be used to further support the compound's identity. nih.gov While GC-MS is a standard technique for the analysis of such compounds, specific retention time and fragmentation data for Methyl 5-chloro-3-methoxypicolinate are not documented in the available research. researchgate.netjmchemsci.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like Methyl 5-chloro-3-methoxypicolinate. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For Methyl 5-chloro-3-methoxypicolinate, with a molecular weight of 201.61 g/mol , one would expect to observe a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 202.62. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 204.62 (for the ³⁷Cl isotope) that is approximately one-third the intensity of the [M+H]⁺ peak (for the ³⁵Cl isotope). Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed at higher m/z values. This technique is invaluable for confirming the molecular weight of the compound in solution.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For Methyl 5-chloro-3-methoxypicolinate, characteristic IR absorption bands are expected.

Based on the analysis of related compounds, such as 5-chloro-ortho-methoxyaniline, the following vibrational modes can be anticipated. lookchem.combldpharm.com The C-H stretching vibrations of the methyl groups are typically observed in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester functional group is anticipated in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would likely produce signals in the 1300-1000 cm⁻¹ region. Vibrations associated with the pyridine ring and the C-Cl bond would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Infrared (IR) Absorption Bands for Methyl 5-chloro-3-methoxypicolinate

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2950-2850 |

| Ester C=O Stretch | 1730-1715 |

| C-O Stretch | 1300-1000 |

| C-Cl Stretch | 800-600 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For Methyl 5-chloro-3-methoxypicolinate, Raman spectroscopy would be particularly useful for identifying the vibrations of the pyridine ring and the C-Cl bond, which often produce strong Raman signals. The symmetric stretching vibrations of the molecule are typically more intense in the Raman spectrum. A detailed analysis of the Raman spectrum, in conjunction with the IR spectrum, would provide a more complete picture of the vibrational modes of the molecule. For instance, in a related compound, 5-chloro-ortho-methoxyaniline, C-H bending vibrations were observed in the Raman spectrum between 1338 and 1326 cm⁻¹. lookchem.combldpharm.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The chromophore in Methyl 5-chloro-3-methoxypicolinate is the substituted pyridine ring. The presence of the chloro and methoxy substituents, as well as the methyl ester group, will influence the energy of the electronic transitions and thus the λ_max values. Generally, substituted pyridines exhibit π → π* and n → π* transitions. For a related compound, Methyl Salicylate, which contains a substituted aromatic ring, characteristic absorption signals are observed in the UV-Vis region, with a prominent peak between 230-240 nm and a broader band in the 280-330 nm range. It is expected that Methyl 5-chloro-3-methoxypicolinate would exhibit a similar UV-Vis absorption profile, with specific λ_max values that could be used for quantification and purity assessment.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of Methyl 5-chloro-3-methoxypicolinate from complex mixtures. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For Methyl 5-chloro-3-methoxypicolinate, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection could be achieved using a UV detector set at one of the compound's λ_max values. The retention time of the compound under specific chromatographic conditions would be a key parameter for its identification.

Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. While Methyl 5-chloro-3-methoxypicolinate has a moderate molecular weight, its volatility may be sufficient for GC analysis, potentially with some derivatization to enhance its thermal stability and chromatographic behavior. The retention time in the GC column and the mass spectrum of the eluting compound would provide definitive identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds, making it ideally suited for analyzing Methyl 5-chloro-3-methoxypicolinate. A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for separating the target compound from any non-volatile impurities.

Research Findings & Methodology

An RP-HPLC method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient or isocratic conditions optimized to achieve a good separation between the main compound and any potential impurities. Detection would most commonly be performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance.

The purity of Methyl 5-chloro-3-methoxypicolinate would be determined by calculating the area percentage of its corresponding peak in the chromatogram relative to the total area of all detected peaks. Impurity profiling involves identifying and quantifying these other peaks, which could correspond to starting materials, by-products from the synthesis, or degradation products. For a robust analysis, this method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Hypothetical HPLC Analysis Data for Methyl 5-chloro-3-methoxypicolinate

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

Computational and Theoretical Investigations of Methyl 5 Chloro 3 Methoxypicolinate

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules at an atomic level. For Methyl 5-chloro-3-methoxypicolinate, MD simulations would be instrumental in elucidating its behavior in different solvent environments and its potential interactions with biological macromolecules.

A hypothetical MD simulation setup would involve placing a single Methyl 5-chloro-3-methoxypicolinate molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent. The interactions between all atoms would be governed by a force field, a set of parameters that define the potential energy of the system.

Key areas of investigation would include:

Solvation Shell Analysis: This would involve calculating the radial distribution function (RDF) for solvent molecules around specific atoms or functional groups of Methyl 5-chloro-3-methoxypicolinate. The RDF provides insight into the structure and density of the solvent shell, revealing how the solvent organizes itself around the solute. For instance, the polar ester and methoxy (B1213986) groups would be expected to form hydrogen bonds with protic solvents like water, while the chlorinated pyridine (B92270) ring would exhibit different solvation characteristics.

Hydrogen Bonding Dynamics: A critical aspect of intermolecular interactions is the formation and breaking of hydrogen bonds. MD simulations can track the number and lifetime of hydrogen bonds between the solute and solvent, providing a dynamic picture of these crucial interactions.

Interaction Energy Calculations: By performing simulations, the total interaction energy between Methyl 5-chloro-3-methoxypicolinate and the surrounding solvent can be calculated. This can be further decomposed into van der Waals and electrostatic contributions, offering a quantitative measure of the solvation process.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules in the simulation. |

| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions for the system. |

| Temperature | 298 K (Room Temperature) | Controlled via a thermostat to mimic experimental conditions. |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant molecular motions. |

Advanced In Silico Approaches for Chemical Space Exploration

To explore the chemical space around Methyl 5-chloro-3-methoxypicolinate, various in silico techniques can be employed. These methods are crucial for designing new molecules with potentially improved properties, such as enhanced biological activity or better physicochemical profiles.

Prominent approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogues of Methyl 5-chloro-3-methoxypicolinate, one could develop a QSAR model to predict the activity of new, unsynthesized compounds. Molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP), would be calculated for each molecule and correlated with their measured activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model could be developed based on the structure of Methyl 5-chloro-3-methoxypicolinate or a known active ligand of a target of interest. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a biological target to identify potential "hits." For Methyl 5-chloro-3-methoxypicolinate, if a protein target is known or hypothesized, structure-based virtual screening (e.g., molecular docking) could be used to predict how well a library of compounds binds to the target's active site. The parent molecule could serve as a reference or starting point for identifying more potent binders.

| In Silico Technique | Objective | Required Inputs | Potential Output |

| QSAR | Predict biological activity of new analogues. | A dataset of compounds with known structures and activities. | A mathematical model to predict activity. |

| Pharmacophore Modeling | Identify essential features for biological activity. | Structure of an active molecule or a receptor-ligand complex. | A 3D model of key chemical features. |

| Virtual Screening | Identify potential new active compounds from a library. | A 3D structure of the biological target and a library of compounds. | A ranked list of potential "hit" molecules. |

Through the synergistic application of these computational and theoretical methods, a deeper understanding of the molecular properties and potential biological interactions of Methyl 5-chloro-3-methoxypicolinate can be achieved, paving the way for rational molecular design and discovery.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methyl 5 Chloro 3 Methoxypicolinate and Its Analogs

Foundational Concepts of SAR and QSAR in Chemical Biology

The exploration of how a chemical's structure dictates its interaction with biological systems, known as Structure-Activity Relationship (SAR), is a fundamental concept in the development of new bioactive compounds. mdpi.com This qualitative approach involves systematically modifying a molecule's structure and observing the resulting changes in its biological activity. Through this process, scientists can identify the key chemical features, or pharmacophores, responsible for the desired effect. nih.gov

Building upon SAR, Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between a molecule's physicochemical properties and its biological activity. nih.gov These models translate structural features into numerical descriptors, which are then used to create predictive equations. mdpi.com QSAR is a powerful tool in modern drug discovery and agrochemical research, enabling the prediction of a compound's activity before it is even synthesized, thereby saving time and resources. mdpi.com

Exploration of Structural Features Influencing Biological Effects

Impact of Halogen and Methoxy (B1213986) Substituents on Activity Profiles

In the realm of picolinate (B1231196) herbicides, which often act as synthetic auxins, the nature and position of substituents on the pyridine (B92270) ring are critical determinants of herbicidal activity. researchgate.netnih.gov Halogen substituents, such as the chloro group at the 5-position of Methyl 5-chloro-3-methoxypicolinate, are known to significantly influence the electronic and lipophilic properties of the molecule. Generally, electron-withdrawing groups on the pyridine ring can enhance herbicidal activity. nih.gov Studies on related picolinic acid derivatives have shown that halogen substitutions can lead to potent herbicidal effects. nih.gov For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, the presence and position of halogen atoms on a phenyl ring attached to the main scaffold were found to be crucial for inhibitory activity against the root growth of various weeds. nih.gov

The methoxy group at the 3-position introduces both steric and electronic effects. While specific data on a 3-methoxy substituent in this exact configuration is limited, studies on other substituted picolinates indicate that the introduction of a methoxy group can modulate activity. In some cases, methoxy groups have been associated with a decrease in herbicidal activity compared to other substituents like halogens. nih.gov The electronic and steric profile of the methoxy group can influence how the molecule fits into the binding pocket of its target protein.

To illustrate the impact of different substituents on the herbicidal activity of picolinate analogs, consider the following data on the inhibition of Brassica napus root growth:

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Inhibition of Brassica napus root growth at 250 µM (%) |

| Analog 1 | Cl | F | Pyrazolyl-Ph-F | >80 |

| Analog 2 | Cl | F | Pyrazolyl-Ph-Cl | >80 |

| Analog 3 | Cl | F | Pyrazolyl-Ph-Br | >80 |

| Analog 4 | Cl | F | Pyrazolyl-Ph-Me | >80 |

This table demonstrates the high herbicidal activity observed with various halogen and methyl substituents in a related series of picolinic acids, highlighting the importance of substitution patterns in determining biological efficacy.

Role of the Ester Moiety in Molecular Recognition

Picolinic acid herbicides are often formulated as esters, such as the methyl ester in Methyl 5-chloro-3-methoxypicolinate. These ester forms are typically considered pro-herbicides. hracglobal.com In many cases, the ester is hydrolyzed in the plant to the corresponding carboxylic acid, which is the active form of the molecule that binds to the target protein. hracglobal.com The ester group can improve the uptake and translocation of the herbicide within the plant due to its increased lipophilicity compared to the free acid.

Development and Validation of QSAR Models

To move beyond qualitative observations, QSAR models provide a quantitative framework for understanding the SAR of Methyl 5-chloro-3-methoxypicolinate and its analogs. These models are essential for predicting the activity of novel compounds and for optimizing lead structures.

Linear and Non-linear QSAR Approaches (e.g., Hansch Analysis, Free-Wilson Analysis)

More advanced, non-linear QSAR methods are also frequently used. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) , have been successfully applied to picolinate herbicides. mdpi.com CoMFA generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. These fields are then correlated with biological activity using partial least squares (PLS) regression. mdpi.com For a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a CoMFA model was developed with a cross-validated correlation coefficient (q²) of 0.679 and a non-cross-validated correlation coefficient (r²) of 0.848, indicating good predictive ability. nih.gov The model revealed that steric and electrostatic fields contributed 62.7% and 36.3%, respectively, to the herbicidal activity. nih.gov

Application of Physicochemical Descriptors in Activity Prediction

The predictive power of any QSAR model relies on the appropriate selection of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule. For picolinate herbicides, a wide range of descriptors can be relevant, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments. The electronegativity of substituents like the chloro and methoxy groups is a key electronic descriptor.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Lipophilicity descriptors: The partition coefficient (logP) is a crucial descriptor that influences the molecule's ability to cross biological membranes.

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. For instance, in a QSAR study of other herbicide classes, descriptors related to molecular shape, electronic properties, and lipophilicity have been shown to be important for predicting activity.

Below is a hypothetical example of a QSAR data table for a series of picolinate analogs, illustrating the types of descriptors that would be used:

| Compound | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted pIC50 |

| Analog A | 2.5 | 3.1 | 220.5 | 5.8 |

| Analog B | 3.1 | 2.8 | 254.9 | 6.2 |

| Analog C | 2.8 | 3.5 | 234.6 | 6.0 |

| Analog D | 3.5 | 2.5 | 269.0 | 6.5 |

Such tables, when populated with experimental data, form the basis for developing predictive QSAR models that can guide the design of new, more effective picolinate-based compounds.

Three-Dimensional QSAR (3D-QSAR) Methodologies

3D-QSAR is a powerful computational technique that models the correlation between the biological activity of a set of compounds and their 3D molecular properties, such as steric and electrostatic fields. google.com This approach is particularly valuable when the precise three-dimensional structure of the biological target is unknown or complex, as is often the case in agrochemical research. nih.gov

CoMFA and CoMSIA are the most widely used 3D-QSAR methodologies. nih.gov They involve aligning a series of molecules with known biological activities and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) at various points on a 3D grid. nih.gov These calculated fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

In a study on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which are structural analogs of picolinate herbicides, a CoMFA model was developed to understand the structural requirements for their herbicidal activity against Arabidopsis thaliana. nih.gov The statistical significance of the model was validated, yielding a cross-validated correlation coefficient (q²) of 0.679 and a non-cross-validated correlation coefficient (r²) of 0.848, indicating a robust and predictive model. nih.gov

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.679 |

| r² (Non-cross-validated r²) | 0.848 |

| Standard Error of Estimate (SEE) | 0.337 |

| F-test value | 44.660 |

| Optimum Number of Components (ONC) | 4 |

| Steric Field Contribution (%) | 62.7 |

| Electrostatic Field Contribution (%) | 37.3 |

Table 1. Statistical results of a CoMFA model for a series of picolinate herbicide analogs. nih.gov

The output of CoMFA and CoMSIA studies is often visualized as contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecule are likely to influence its biological activity.

Steric Fields: These maps indicate areas where bulky substituents would either enhance (typically shown in green) or decrease (typically shown in yellow) the compound's activity. For the picolinate analogs, the CoMFA model revealed that the steric field had a more significant contribution (62.7%) to the herbicidal activity than the electrostatic field. nih.gov This suggests that the size and shape of the substituents on the picolinate scaffold are critical for a proper fit within the binding site of the target protein.

Electrostatic Fields: These maps highlight regions where positive (blue contours) or negative (red contours) electrostatic potential is favorable for activity. In the case of the studied picolinate analogs, the electrostatic field contribution was 37.3%. nih.gov This implies that the distribution of electron-donating and electron-withdrawing groups also plays a significant role in the molecule's interaction with the receptor, likely through hydrogen bonding or other electrostatic interactions.

For methyl 5-chloro-3-methoxypicolinate, these findings suggest that the chloro and methoxy substituents on the pyridine ring, as well as the methyl ester group, critically influence the steric and electrostatic profile of the molecule, thereby modulating its herbicidal potency.

Group-Based QSAR (G-QSAR) for Fragment Contribution Analysis

Group-Based QSAR (G-QSAR) is an advanced fragment-based approach that provides more specific insights than conventional QSAR methods. vlifesciences.comijpsr.com Instead of correlating the properties of the entire molecule with its activity, G-QSAR partitions the molecules in a dataset into fragments and calculates descriptors for each fragment. vlifesciences.com This allows for the generation of a QSAR model that can pinpoint which fragments and which properties of those fragments are most influential in modulating the biological activity. vlifesciences.comijpsr.com

The key advantage of G-QSAR is its ability to provide site-specific clues for lead optimization. vlifesciences.com For a molecule like methyl 5-chloro-3-methoxypicolinate, a G-QSAR study could separately analyze the contributions of the picolinate core, the chloro substituent, the methoxy group, and the methyl ester. This would allow researchers to understand, for example, whether increasing the steric bulk at the 5-position with a group other than chloro, or altering the electronic properties of the substituent at the 3-position, would be beneficial for herbicidal activity.

Rational Design Principles Informed by SAR/QSAR for Picolinate Derivatives

The insights gained from SAR and QSAR studies form the foundation for the rational design of new and improved picolinate herbicides. nih.govresearchgate.net The goal is to synthesize novel compounds with enhanced activity, selectivity, and better environmental profiles.

Based on the CoMFA results for picolinate analogs, the following design principles can be inferred for derivatives of methyl 5-chloro-3-methoxypicolinate:

Modification of the Pyridine Ring Substituents: The significant contribution of both steric and electrostatic fields suggests that varying the substituents at the 3, 5, and 6 positions of the picolinate ring is a viable strategy for optimizing activity. For instance, replacing the chloro group with other halogens or small alkyl groups could fine-tune the steric and electronic properties.

Ester Group Modification: The ester moiety is a key site for modification to influence uptake, translocation, and metabolism in the plant. SAR studies on other auxin herbicides have shown that changing the ester group can significantly impact efficacy.

Introduction of Novel Functional Groups: The development of novel picolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which feature an aryl group at the 6-position, demonstrates the success of introducing new fragments to the picolinate scaffold. nih.govnih.gov QSAR models can help predict the potential activity of such novel derivatives before their synthesis.

Computational Platforms and Software Utilized in SAR/QSAR Research

A variety of specialized software packages are employed to perform the complex calculations and statistical analyses required for SAR and QSAR studies.

| Software | Primary Function(s) | Relevance to Picolinate QSAR |

|---|---|---|

| SYBYL-X | Molecular modeling, CoMFA, and CoMSIA | Has been used in 3D-QSAR studies of picolinate herbicide analogs to build predictive models. |

| QSARpro (VLifeMDS) | 2D-QSAR, 3D-QSAR, and G-QSAR | Offers a specialized module for Group-Based QSAR, which is highly suitable for fragment contribution analysis of picolinate derivatives. vlifesciences.comvlifesciences.com |

| Dragon | Calculation of a large number of molecular descriptors | Provides the necessary input data (descriptors) for building robust QSAR models. |

| Open3DQSAR | Open-source tool for 3D-QSAR | A freely available option for performing CoMFA-like studies. |

| PharmQSAR | Builds CoMFA, CoMSIA, and HyPhar models | A modern platform for generating 3D-QSAR models with advanced features. nih.gov |

Table 2. Examples of computational software used in SAR and QSAR research.

These platforms enable researchers to build molecular models, calculate a wide array of descriptors, perform statistical analysis, and visualize the results in a way that facilitates the rational design of new chemical entities.

Future Research Directions and Unexplored Avenues for Methyl 5 Chloro 3 Methoxypicolinate

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For Methyl 5-chloro-3-methoxypicolinate, research should pivot away from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Future investigations should prioritize:

Green Chemistry Approaches: Exploring synthetic pathways that utilize renewable starting materials, greener solvents, and catalytic systems to minimize environmental impact. researchgate.netpatsnap.com One-pot hydrothermal synthesis methods, which have been explored for related compounds like chromium picolinate (B1231196), could offer a simplified and more environmentally friendly route. patsnap.comgoogle.com

Catalyst Innovation: The development of novel heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs) or solid-supported catalysts, could enhance reaction efficiency, allow for catalyst recycling, and simplify product purification. numberanalytics.comrsc.org For instance, the use of a UiO-66(Zr)-based nanoporous heterogeneous catalyst has already shown promise in the synthesis of other picolinate derivatives. rsc.org

Flow Chemistry: Implementing continuous flow synthesis would enable better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Biocatalysis: Investigating the use of enzymes or whole-cell systems for the synthesis or modification of the picolinate ring could offer unparalleled selectivity and sustainability.

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The electronic nature of the pyridine (B92270) ring, influenced by the chloro, methoxy (B1213986), and ester groups, presents a rich landscape for discovering new chemical reactions. The electron-deficient character of the pyridine ring generally makes it susceptible to nucleophilic substitution. nih.gov

Key areas for exploration include:

Skeletal Editing: Recent breakthroughs in the transmutation of pyridine rings into other aromatic systems, such as benzene (B151609), could be applied to Methyl 5-chloro-3-methoxypicolinate. nih.govrsc.org This would represent a powerful strategy for rapidly generating diverse molecular scaffolds.

C-H Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for directly installing new functional groups onto the pyridine core, bypassing the need for pre-functionalized starting materials. nih.gov Research into the regioselective C-H functionalization of the available positions on the ring could unlock novel derivatives.

Reductive Functionalization: Exploring the reductive dearomatization of the pyridine ring could generate reactive intermediates like enamines or cyclic amines, which can then be trapped to form new, structurally complex N-heterocycles. acs.org

Photocatalysis and Electrocatalysis: These modern synthetic techniques can facilitate unique transformations under mild conditions, potentially accessing reactivity patterns that are not achievable through traditional thermal methods. numberanalytics.com

Application of Advanced Computational Tools for Predictive Modeling and Materials Design

Computational chemistry offers a powerful lens for predicting the behavior of molecules and guiding experimental design. For Methyl 5-chloro-3-methoxypicolinate, in silico methods can accelerate discovery.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict electronic properties, reaction mechanisms, and spectral data. nih.gov This can help in understanding the reactivity of the molecule and in designing new reactions.

Molecular Docking: To explore potential biological applications, molecular docking studies can predict the binding affinity of Methyl 5-chloro-3-methoxypicolinate and its derivatives to various protein targets. nih.gov

Materials Science Simulation: If this picolinate is explored as a building block for functional materials, such as metal-organic frameworks or polymers, computational modeling can predict the structural and electronic properties of the resulting materials.

Conformational Analysis: Understanding the conformational flexibility of the molecule is crucial, as small changes in substituents can induce significant changes in molecular shape and crystal packing, which can be modeled computationally. nih.gov

Identification of Novel Biological Targets and Elucidation of Mechanism of Action

The picolinate scaffold is present in various biologically active compounds and is known to chelate metal ions. nih.govdrugbank.com While the specific biological activity of Methyl 5-chloro-3-methoxypicolinate is not well-defined, its structure warrants investigation.

Prospective research directions include:

High-Throughput Screening: Screening the compound against large libraries of biological targets, including enzymes, receptors, and ion channels, could identify novel bioactivities. Picolinic acid itself is a metabolite of the kynurenine (B1673888) pathway, which is implicated in various CNS inflammatory diseases, suggesting a potential area of focus. nih.gov

Mechanism of Action Studies: If a biological activity is identified, detailed mechanistic studies will be crucial to understand how the molecule exerts its effect at a cellular and molecular level. This could involve identifying direct protein targets and elucidating signaling pathways.

Antimicrobial and Antiviral Research: Picolinic acid has shown some antiviral activity, and pyridine derivatives are a major focus in the development of new antibacterial agents. nih.govnih.gov Testing this compound against a panel of pathogenic microbes and viruses is a logical next step.

Agrochemical Applications: Substituted pyridines are a cornerstone of the agrochemical industry. Screening for herbicidal, fungicidal, or insecticidal properties could reveal new applications in agriculture.

Exploration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of any new compound or material derived from Methyl 5-chloro-3-methoxypicolinate requires sophisticated analytical characterization.

Future work should employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of new derivatives and for studying their conformational dynamics in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of newly synthesized compounds. nih.gov

Single-Crystal X-ray Diffraction: When crystalline derivatives are obtained, X-ray crystallography provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Advanced Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) with mixed-mode columns and capillary gas chromatography can be developed for the efficient separation and quantification of Methyl 5-chloro-3-methoxypicolinate and its derivatives from complex mixtures. cdc.govhelixchrom.com

Integration of Multi-Disciplinary Approaches for Holistic Understanding of Picolinate Chemistry and Biology

The most significant breakthroughs will likely emerge from the convergence of multiple scientific disciplines. A holistic approach is necessary to fully comprehend the potential of Methyl 5-chloro-3-methoxypicolinate.

Future strategies should involve:

Chemical Biology: Combining synthetic chemistry with molecular biology to design and synthesize molecular probes based on the picolinate scaffold. These probes can then be used to study biological processes or to identify drug targets.

Systems Chemistry: Studying the picolinate and its derivatives within complex chemical networks to understand how they interact and function in a more realistic, systems-level context.

Materials Science and Engineering: Collaborating with materials scientists to incorporate the picolinate into novel functional materials, such as sensors, catalysts, or smart polymers. nih.gov

Medicinal Chemistry: Integrating findings from computational modeling, biological screening, and mechanistic studies to rationally design and optimize new therapeutic agents based on the Methyl 5-chloro-3-methoxypicolinate framework. nih.gov

By pursuing these interconnected research avenues, the scientific community can systematically unlock the latent potential of Methyl 5-chloro-3-methoxypicolinate, transforming it from a mere catalog chemical into a valuable building block for future innovations in medicine, materials science, and sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-3-methoxypicolinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 5-chloro-3-methoxypicolinic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution on pre-functionalized pyridine derivatives. For example, bromine or chlorine substituents at the 5-position can be introduced using halogenation agents like NCS (N-chlorosuccinimide) .

- Key Variables :

- Temperature : Higher temperatures (>80°C) accelerate esterification but may promote side reactions (e.g., demethylation).

- Catalyst : Acidic conditions (e.g., H₂SO₄) yield >80% esterification efficiency, while base-mediated routes risk hydrolysis .

- Data Table :

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Direct esterification | 78–85 | ≥95 | H₂SO₄, 70°C, 12h | |

| Halogenation + ester | 65–72 | ≥90 | NCS, DMF, RT, 6h |

Q. How is Methyl 5-chloro-3-methoxypicolinate characterized analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.90–3.95 ppm (methoxy group), δ 8.30–8.50 ppm (pyridine H4/H6) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 216.6) validates molecular weight .